molecular formula C24H24O7 B11162265 ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11162265
M. Wt: 424.4 g/mol
InChI Key: YXPVTAAPHGKIMX-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines elements of chromone and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The final step involves esterification with ethyl bromoacetate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The ester functionality allows for hydrolysis, releasing active metabolites that can further exert biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H24O7/c1-4-29-23(26)12-11-20-15(2)19-10-9-18(13-22(19)31-24(20)27)30-14-21(25)16-5-7-17(28-3)8-6-16/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

YXPVTAAPHGKIMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC1=O)C

Origin of Product

United States

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